molecular formula C16H13ClFN5O B2365312 N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-98-1

N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2365312
M. Wt: 345.76
InChI Key: BMOLOIBHMLDCJV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Antitumor Activity

The compound has been synthesized and its crystal structure determined. It has shown distinct inhibitory capacity against the proliferation of cancer cell lines, indicating its potential application in cancer research and therapy. For instance, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized by a similar process, inhibits the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Synthesis and Characterization of Related Compounds

Research includes the synthesis and characterization of similar compounds, which can help understand the structure-activity relationship of such molecules. For example, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide were synthesized, crystallized, and found to inhibit certain cancer cell lines (Hao et al., 2017).

Antimicrobial and Biological Activities

Several studies have focused on the synthesis of triazole derivatives and evaluating their antimicrobial and biological activities. This research is crucial in developing new therapeutic agents. For example, some 1,2,4-triazole derivatives showed significant antimicrobial activity, highlighting the potential of these compounds in medical applications (Bektaş et al., 2007).

Electrophilic and Nucleophilic Substitution Studies

Research in this area explores the reactivity of similar compounds, which is essential for understanding their chemical behavior and potential applications in drug design and synthesis. For instance, studies on electrophilic and nucleophilic substitution in triazole N-oxides and N-methoxytriazolium salts have been conducted to prepare substituted 1,2,3-triazoles (Begtrup & Holm, 1981).

Antipathogenic Activity

Some derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity. This research can contribute to the development of new antimicrobial agents with specific applications in treating bacterial infections (Limban et al., 2011).

properties

CAS RN

1105199-98-1

Product Name

N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c1-9-5-6-13(12(17)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

BMOLOIBHMLDCJV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl

solubility

not available

Origin of Product

United States

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